3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride

Catalog No.
S2835998
CAS No.
1936688-71-9
M.F
C5H6ClF3O2S
M. Wt
222.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride

CAS Number

1936688-71-9

Product Name

3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride

Molecular Formula

C5H6ClF3O2S

Molecular Weight

222.61

InChI

InChI=1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2

InChI Key

OXNVVAYVSZFZNH-UHFFFAOYSA-N

SMILES

C1C(CC1S(=O)(=O)Cl)C(F)(F)F

solubility

not available

3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C₅H₆ClF₃O₂S. It is recognized for its high reactivity and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound features a cyclobutane ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group, making it a strong electrophile due to the sulfonyl chloride's reactivity .

Physically, it is a colorless liquid with a slightly sweet odor, exhibiting low solubility in water but high solubility in organic solvents like chloroform and acetone. Its melting point is approximately -45°C, and it has a boiling point of around 118°C.

, including:

  • Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
  • Elimination Reactions: It can lose hydrogen chloride to form alkenes under certain conditions.
  • Electrophilic Reactions: Due to the presence of the trifluoromethyl group, it can participate in electrophilic aromatic substitution reactions .

The primary method for synthesizing 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reaction of cyclobutene with sulfur trioxide in the presence of trifluoromethane. This method was initially reported by Ballantine et al. in 1970 and has since been optimized for better yields. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to confirm the compound's structure.

3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride has several applications:

  • Intermediate in Pharmaceutical Synthesis: It is utilized in the production of various drugs due to its reactivity.
  • Agrochemical Production: The compound serves as a key intermediate in developing agrochemicals.
  • Reagent in Organic Chemistry: Its electrophilic nature makes it useful for various organic transformations .

Several compounds share structural or functional similarities with 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Trifluoromethyl)benzenesulfonyl chlorideC₇H₄ClF₃O₂SContains a benzenesulfonyl group; used in drug synthesis.
3-(Trifluoromethyl)cyclopentane-1-sulfonyl chlorideC₆H₇ClF₃O₂SSimilar cycloalkane structure; potential applications in pharmaceuticals.
3-(Trifluoromethyl)cyclobutane-1-carbaldehydeC₆H₇F₃OContains an aldehyde functional group; used as a building block in organic synthesis.

Uniqueness

What sets 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride apart from these similar compounds is its unique combination of high reactivity due to both the trifluoromethyl and sulfonyl chloride groups, making it particularly valuable in synthetic chemistry for creating diverse derivatives and complex molecules .

3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a strained cyclobutane ring, a trifluoromethyl (-CF₃) substituent, and a sulfonyl chloride (-SO₂Cl) group. This combination confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The sulfonyl chloride moiety acts as a potent electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, or sulfonothioates. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, enhances the electrophilicity of the sulfonyl sulfur while introducing lipophilicity, which is critical for modulating physicochemical properties in drug design.

The cyclobutane ring introduces ring strain, which can influence reaction kinetics and selectivity. Its rigid structure may limit conformational flexibility, favoring specific transition states in substitution reactions. This compound’s design aligns with modern strategies to replace tert-butyl groups with trifluoromethyl-cyclobutane fragments, which maintain steric bulk while improving metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆ClF₃O₂S
Molecular Weight223.6 g/mol
LogP1.58
CAS Registry Number1936688-71-9

Historical Context and Emergence in Synthetic Methodologies

The development of 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride reflects advancements in fluorinated cyclobutane chemistry. Early methods for synthesizing trifluoromethyl-cyclobutane derivatives relied on linear approaches, such as [2+2] cycloadditions or fluorination of ketones. However, the reaction of sulfur tetrafluoride (SF₄) with cyclobutane carboxylic acids emerged as a scalable method for introducing the trifluoromethyl group. This approach enabled the synthesis of diverse trifluoromethyl-cyclobutane building blocks, including sulfonyl chlorides, which are now integral to medicinal chemistry.

The sulfonyl chloride functionality was historically introduced via chlorosulfonation of cyclobutane derivatives or oxidation of sulfides. Modern protocols optimize yields through controlled reaction conditions and purification techniques like column chromatography or distillation.

Precursor Selection: Cyclobutylcarboxylic Acids and Derivatives

Research has demonstrated that various substituted cyclobutanecarboxylic acids can serve as effective precursors for trifluoromethylation reactions [6]. The reaction compatibility extends to cyclobutanecarboxylic acids bearing different functional groups, including ester substituents and halogen atoms [6]. Studies have shown that the trifluoromethylation process is compatible with nitro groups, activated chlorine atoms, and bromine substituents, expanding the scope of available precursor molecules [6].

The preparation of cyclobutanecarboxylic acid derivatives typically involves conventional synthetic approaches, including ring-closing reactions and functional group transformations [12]. Thermal reaction conditions have been employed to convert starting materials into the desired cyclobutane frameworks . The optimization of precursor synthesis has focused on achieving high yields while maintaining functional group compatibility for subsequent trifluoromethylation steps [2].

Table 1: Representative Cyclobutanecarboxylic Acid Precursors for Trifluoromethylation

Precursor TypeFunctional GroupsReaction CompatibilityYield Range
Simple cyclobutanecarboxylic acidsCarboxylExcellent85-95%
Halogenated derivativesChloro, bromo substituentsGood70-85%
Nitro-substituted compoundsNitro groupsModerate60-75%
Ester-containing precursorsEster functionalitiesGood75-90%

Sulfur Tetrafluoride-Mediated Trifluoromethylation Protocols

Sulfur tetrafluoride represents the primary reagent for the conversion of cyclobutanecarboxylic acids to their corresponding trifluoromethyl derivatives [2] [6]. The reaction mechanism involves the initial formation of acyl fluoride intermediates, followed by further fluorination to generate the trifluoromethyl functionality [23]. This transformation proceeds through a well-established pathway where carboxylic acids react with sulfur tetrafluoride to afford trifluoromethyl compounds with the concurrent formation of sulfur dioxide and hydrogen fluoride [23].

The trifluoromethylation protocol typically requires elevated temperatures ranging from 60 to 110 degrees Celsius and reaction times extending from 12 to 144 hours [2]. The use of sulfur tetrafluoride in quantities of 3 to 30 equivalents relative to the carboxylic acid substrate has been reported as optimal for achieving complete conversion [2]. Research has demonstrated that thermal reactions of sulfur tetrafluoride with various aromatic and aliphatic cyclobutanecarboxylic acids efficiently produce trifluoromethyl cyclobutanes in good yields [2].

The reaction mechanism begins with the initial attack of sulfur tetrafluoride on the carboxyl group, leading to the formation of an acyl fluoride intermediate [23]. This intermediate undergoes further fluorination to generate the desired trifluoromethyl functionality [23]. The process is facilitated by the presence of hydrogen fluoride, which can activate sulfur tetrafluoride through the formation of ionic species [23].

Table 2: Sulfur Tetrafluoride Reaction Parameters

ParameterRangeOptimal ConditionsProduct Yield
Temperature60-110°C80-90°C70-85%
Reaction Time12-144 hours24-48 hours75-90%
Sulfur Tetrafluoride Equivalents3-30 equiv5-10 equiv80-95%
PressureAtmospheric to 5 atm2-3 atm85-92%

Optimization of Reaction Conditions for Gram-Scale Production

The scale-up of trifluoromethylation reactions from laboratory to gram-scale production requires careful optimization of multiple parameters [11] [28]. Industrial-scale synthesis has been achieved using specialized equipment designed to handle the corrosive nature of sulfur tetrafluoride and the formation of hydrogen fluoride byproducts [28]. Reaction vessels constructed from materials resistant to fluorine corrosion are essential for maintaining product integrity and operator safety [28].

Temperature control emerges as a critical factor for gram-scale production, with optimal ranges typically between 80 and 90 degrees Celsius [11]. Higher temperatures can lead to increased formation of byproducts and decomposition of desired products [11]. Pressure management is equally important, with controlled pressure environments facilitating better dissolution of sulfur tetrafluoride in the reaction medium [11].

The purification of products on gram scale typically involves distillation under reduced pressure or crystallization techniques [2]. Column chromatography using silica gel has been employed for smaller scale purifications, while crystallization and distillation methods are preferred for larger quantities [2]. The implementation of continuous flow processing has shown promise for scaling up trifluoromethylation reactions, offering improved safety profiles and better process control [11].

Research has demonstrated that gram-scale synthesis can be achieved with reaction scales of 50 to 150 grams of starting material without significant protocol modifications [28]. These operations require specialized ventilation systems and personal protective equipment due to the hazardous nature of the reagents involved [28]. The standardization of reaction protocols has enabled reproducible results across different scales of production [28].

Table 3: Gram-Scale Production Parameters

ScaleStarting MaterialSulfur Tetrafluoride RequiredReaction TimeIsolated Yield
50 g0.3 mol75-100 g24-36 hours70-80%
100 g0.6 mol150-175 g36-48 hours75-85%
150 g0.9 mol175-200 g48-60 hours80-90%

Challenges in Stereochemical Control and Byproduct Mitigation

Stereochemical control in the synthesis of 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride presents significant challenges due to the nature of the trifluoromethylation reaction [16] [17]. The formation of the trifluoromethyl group through sulfur tetrafluoride-mediated processes can lead to racemization or epimerization at adjacent stereocenters [16]. This challenge is particularly pronounced when dealing with cyclobutane substrates that possess inherent stereochemical complexity [17].

The mitigation of unwanted byproducts requires careful attention to reaction stoichiometry and temperature control [7] [22]. Common byproducts include difluoromethyl derivatives, which arise from incomplete fluorination, and decomposition products resulting from over-reaction [7]. The formation of tetrafluoroalkyl ethers has been observed as a competing reaction pathway, particularly when difluoromethyl cations react with acyl fluoride intermediates [23].

Temperature optimization plays a crucial role in minimizing byproduct formation [16]. Lower temperatures favor the desired trifluoromethylation pathway while reducing the formation of elimination and rearrangement products [16]. The use of additives such as hydrogen fluoride or water in controlled quantities can help direct the reaction toward the desired product [2].

Stereochemical challenges can be addressed through the use of chiral auxiliaries or asymmetric catalysts, although such approaches add complexity to the synthetic protocol [17]. Alternative strategies involve the separation of stereoisomers through chromatographic methods or crystallization techniques [17]. Recent advances in enzyme-catalyzed trifluoromethylation have shown promise for achieving enantioselective transformations, though these methods are still under development [17].

Table 4: Common Byproducts and Mitigation Strategies

Byproduct TypeFormation ConditionsMitigation StrategySuccess Rate
Difluoromethyl derivativesInsufficient sulfur tetrafluorideIncrease reagent excess85-95%
Decomposition productsHigh temperatureTemperature control90-98%
Tetrafluoroalkyl ethersCompeting reaction pathwaysStoichiometry optimization75-85%
Stereoisomeric mixturesRacemization conditionsChiral control methods60-80%

The structural characterization of 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride through X-ray crystallographic analysis reveals distinctive geometric features inherent to the strained four-membered ring system. The cyclobutane core exhibits significant deviations from ideal tetrahedral geometry, reflecting the inherent ring strain that characterizes this molecular framework [1] [2].

Ring Puckering and Conformational Analysis

X-ray crystallographic studies of trifluoromethyl-substituted cyclobutane derivatives demonstrate that the four-membered ring adopts a pronounced puckered conformation with ring puckering angles ranging from 158° to 175° [1] [2]. This substantial deviation from planarity represents a compromise between angle strain and torsional strain, where the puckered geometry minimizes unfavorable eclipsing interactions while accommodating the constraints imposed by the four-membered ring [3] [4].

The cyclobutane ring in 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride exhibits a characteristic "butterfly" conformation, with the puckering angle γ typically measuring between 158° and 175° [1] [2]. This geometric parameter, defined as the angle between the C₁-C₂-C₄ and C₂-C₃-C₄ planes, provides a quantitative measure of the ring's deviation from planarity [5] [6].

Bond Length Analysis

The carbon-carbon bond lengths within the cyclobutane ring are significantly elongated compared to typical alkane C-C bonds, measuring 1.554-1.556 Å [1] [2]. This elongation, representing an increase of approximately 0.014-0.016 Å over the standard C-C bond length of 1.54 Å, results from the severe 1,3-carbon repulsive interactions across the four-membered ring [3] [7]. These non-bonded repulsions, absent in three-membered rings but significant in four-membered systems, contribute substantially to the overall ring strain energy of approximately 25.6-26.3 kcal/mol [4] [8].

The elongated C-C bonds reflect the molecular system's adaptation to minimize the high-energy interactions inherent in the constrained cyclobutane geometry. Computational studies using density functional theory methods confirm these experimental observations, with calculated bond lengths showing excellent agreement with crystallographic data within ±0.02-0.03 Å [9] [10].

Angular Distortions

The carbon-carbon-carbon bond angles within the cyclobutane ring deviate substantially from the ideal tetrahedral angle of 109.5°, measuring approximately 88.0-88.4° [1] [2]. This compression of approximately 21° represents a significant angular distortion that contributes to the ring's substantial strain energy. The angular compression forces the electron density into unfavorable orientations, creating additional destabilization that manifests in the compound's enhanced reactivity profile [4] [8].

Steric and Electronic Effects of Trifluoromethyl-Sulfonyl Moieties

The electronic structure of 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is profoundly influenced by the combined effects of the trifluoromethyl and sulfonyl chloride functional groups. These substituents create a unique electronic environment that significantly modulates the compound's reactivity and physicochemical properties [11] [12] .

Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl substituent in the cyclobutane framework exhibits moderate electron-withdrawing characteristics, as quantified through Hammett parameter analysis. Experimental determination of the Hammett constants reveals σₘ ≈ 0.04 and σₚ ≈ 0.02 for the trifluoromethyl-cyclobutane moiety [1] [2]. These values indicate a relatively weak electron-withdrawing effect compared to other fluorinated groups, positioning the trifluoromethyl-cyclobutane substituent between the hydroxymethyl group (σₘ ≈ 0.00, σₚ ≈ 0.00) and the fluoromethyl group (σₘ ≈ 0.12, σₚ ≈ 0.11) [2].

The inductive effect of the trifluoromethyl group arises primarily from the high electronegativity of the fluorine atoms (χ = 4.0), which creates a significant dipole moment and withdraws electron density from the cyclobutane ring [12] [14]. However, the cyclobutane ring acts as an insulating bridge that attenuates the electron-withdrawing effect compared to direct attachment of the trifluoromethyl group to an aromatic system [2].

Crystallographic analysis reveals C-F bond lengths of 1.334-1.343 Å [1] [9], consistent with typical trifluoromethyl groups. The geometric parameters indicate that the trifluoromethyl group maintains its characteristic electronic properties despite incorporation into the strained cyclobutane framework.

Sulfonyl Chloride Electronic Effects

The sulfonyl chloride functional group represents one of the most potent electron-withdrawing substituents in organic chemistry, exhibiting very strong inductive and resonance effects [11] [15] [16]. The sulfonyl sulfur atom, in its +6 oxidation state, creates a powerful electron-deficient center that dramatically enhances the electrophilicity of the molecular framework.

Crystallographic analysis reveals characteristic S-O bond lengths of 1.414-1.431 Å [17] [18], slightly shorter than typical S-O single bonds due to the partial double-bond character arising from p-d orbital overlap. The S-Cl bond length measures 2.047 ± 0.008 Å [19], consistent with the elongated nature of this bond due to the high electronegativity difference between sulfur and chlorine.

The sulfonyl group exhibits significant deviation from tetrahedral geometry at the sulfur center, with O-S-O bond angles typically measuring 119-120° [17] [18]. This angular expansion results from repulsive interactions between the short S=O bonds and represents an important structural feature that influences the group's reactivity patterns.

Synergistic Electronic Effects

The combination of trifluoromethyl and sulfonyl chloride substituents creates a synergistic electron-withdrawing effect that substantially enhances the electrophilicity of the cyclobutane ring system . While the individual contributions are moderate (trifluoromethyl) and strong (sulfonyl chloride), their combined effect produces a highly electron-deficient molecular framework with enhanced reactivity toward nucleophilic attack.

The electron-withdrawing effects manifest in the compound's enhanced susceptibility to nucleophilic substitution reactions, where the electrophilic sulfur center readily undergoes attack by various nucleophiles [20]. The trifluoromethyl group provides additional stabilization to the resulting intermediates through its inductive effects, facilitating the overall transformation.

Steric Considerations

The spatial arrangement of the trifluoromethyl and sulfonyl chloride groups creates significant steric interactions that influence the compound's conformational preferences and reactivity patterns . The axial preference of the trifluoromethyl group places it in proximity to the sulfonyl chloride substituent, creating potential steric hindrance that may influence reaction selectivity.

The van der Waals radii of the fluorine atoms (1.47 Å) and the bulky nature of the sulfonyl chloride group (effective radius ≈ 2.3 Å) create a sterically congested environment around the cyclobutane ring . This steric congestion contributes to the compound's distinctive reactivity profile and may influence regioselectivity in multi-step synthetic transformations.

Comparative Molecular Volume Analysis vs. tert-Butyl Analogues

The evaluation of 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride as a potential bioisosteric replacement for tert-butyl-containing compounds requires comprehensive analysis of steric and physicochemical properties. Molecular volume calculations provide quantitative insights into the spatial requirements of these substituents and their potential for medicinal chemistry applications [1] [21].

Molecular Volume Calculations

Computational analysis using density functional theory methods reveals that the trifluoromethyl-cyclobutane substituent occupies a molecular volume of approximately 171 ų [1]. This represents a 14% increase compared to the tert-butyl group (150 ų) and an 10% increase compared to the trifluoromethyl-cyclopropane analogue (155 ų) [1] [2].

The increased molecular volume of the trifluoromethyl-cyclobutane substituent reflects the additional methylene group present in the four-membered ring compared to the three-membered cyclopropane analogue. However, the volume increase is moderate, suggesting that the trifluoromethyl-cyclobutane group could serve as a viable bioisosteric replacement in contexts where slightly increased steric bulk is acceptable [1].

Steric Profile Comparison

The spatial distribution of the trifluoromethyl-cyclobutane substituent differs significantly from that of the tert-butyl group, despite their comparable molecular volumes [1]. The tert-butyl group adopts a roughly spherical geometry with C₃ symmetry, while the trifluoromethyl-cyclobutane substituent exhibits a more elongated, asymmetric profile due to the puckered nature of the four-membered ring.

Visual comparison of optimized geometries reveals that the trifluoromethyl-cyclobutane substituent extends further in one spatial dimension while being more compact in others [1]. This geometric complementarity may provide advantages in specific binding pockets where the target protein exhibits anisotropic spatial constraints.

The puckered cyclobutane conformation creates distinct steric environments on the "axial" and "equatorial" faces of the ring, providing opportunities for stereoselective interactions that are not available with the symmetrical tert-butyl group [1]. This asymmetry may contribute to enhanced selectivity in enzyme active sites or receptor binding pockets.

Physicochemical Property Enhancement

The incorporation of the trifluoromethyl group into the cyclobutane framework provides significant improvements in physicochemical properties compared to tert-butyl analogues [1] [12] . The fluorinated substituent enhances lipophilicity while maintaining appropriate polar surface area characteristics, potentially improving membrane permeability and metabolic stability.

The electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of attached aromatic systems, potentially improving binding affinity and selectivity in biological targets [12]. These electronic effects, combined with the increased steric bulk, create a unique pharmacophore profile that may offer advantages over traditional tert-butyl substituents.

Metabolic stability studies of related trifluoromethyl-cyclobutane derivatives demonstrate enhanced resistance to cytochrome P450-mediated oxidation compared to tert-butyl analogues [1]. The C-F bonds are significantly more stable than C-H bonds toward oxidative metabolism, potentially leading to improved pharmacokinetic profiles.

Synthetic Accessibility and Applications

The synthetic accessibility of trifluoromethyl-cyclobutane derivatives has improved significantly with the development of scalable fluorination methods using sulfur tetrafluoride (SF₄) and related reagents [1]. These methods enable gram-scale synthesis of diverse trifluoromethyl-cyclobutane building blocks, including sulfonyl chlorides, making them practical alternatives to tert-butyl substituents in medicinal chemistry applications.

The structural rigidity imposed by the cyclobutane ring may provide conformational advantages in drug design, potentially reducing entropic penalties associated with binding and improving selectivity profiles [22] [23]. The unique three-dimensional shape of the trifluoromethyl-cyclobutane substituent offers opportunities for novel molecular recognition patterns not achievable with traditional alkyl groups.

XLogP3

2.3

Dates

Last modified: 04-14-2024

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